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Compound of Interest

Compound Name:
cis-3-

Benzyloxymethylcyclobutanol

Cat. No.: B067852 Get Quote

For researchers, scientists, and drug development professionals working with substituted

cyclobutanol compounds, access to comprehensive and accurate spectral data is paramount

for structural elucidation, reaction monitoring, and quality control. This guide provides a

comparative overview of key spectral databases containing information on cyclobutanol and its

derivatives, supported by experimental data and detailed protocols.

Spectral Data Comparison
The following table summarizes the key spectral features for cyclobutanol and three of its

substituted derivatives, compiled from various public spectral databases. This allows for a

direct comparison of the influence of different substituents on the spectral properties of the

cyclobutanol ring.
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Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Key IR
Absorptions
(cm⁻¹)

Key Mass
Spectra
Fragments
(m/z)

Cyclobutanol

~4.23 (CH-OH),

~2.46 (CH₂),

~2.24 (CH₂),

~1.6 (CH₂)[1]

~68.0 (C-OH),

~31.0 (CH₂),

~13.0 (CH₂)

~3350 (O-H

stretch, broad),

~2970, 2870 (C-

H stretch), ~1070

(C-O stretch)

72 (M+), 57, 54,

44, 43, 41[2][3]

1-

Methylcyclobutan

ol

~2.1-2.0 (m, 4H,

ring CH₂), ~1.8

(m, 2H, ring

CH₂), ~1.5 (s,

1H, OH), 1.39 (s,

3H, CH₃)[4]

~70.0 (C-OH),

~37.0 (ring CH₂),

~30.0 (CH₃),

~13.0 (ring CH₂)

[5][6]

~3400 (O-H

stretch, broad),

~2970, 2870 (C-

H stretch), ~1130

(C-O stretch)

86 (M+), 71, 58,

57, 43

1-

Phenylcyclobuta

nol

~7.5-7.2 (m, 5H,

Ar-H), ~2.6 (m,

2H, ring CH₂),

~2.4 (m, 2H, ring

CH₂), ~2.0 (m,

2H, ring CH₂)

~147.0 (Ar C-

ipso), ~128.0,

127.0, 125.0 (Ar

C-H), ~78.0 (C-

OH), ~36.0 (ring

CH₂), ~13.0 (ring

CH₂)[7]

~3400 (O-H

stretch, broad),

~3060, 3030 (Ar

C-H stretch),

~2980, 2870 (C-

H stretch),

~1490, 1445 (Ar

C=C stretch),

~1150 (C-O

stretch)

148 (M+), 120,

105, 91, 77

1-

Ethylcyclobutano

l

~2.1-1.9 (m, 4H,

ring CH₂), ~1.8-

1.6 (m, 2H, ring

CH₂), ~1.6 (q,

2H, CH₂CH₃),

~0.9 (t, 3H,

CH₂CH₃)

~73.0 (C-OH),

~36.0 (ring CH₂),

~35.0 (CH₂CH₃),

~13.0 (ring CH₂),

~8.0 (CH₂CH₃)

~3400 (O-H

stretch, broad),

~2970, 2870 (C-

H stretch), ~1140

(C-O stretch)

100 (M+), 85, 71,

57, 43
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Accurate and reproducible spectral data are contingent on standardized experimental

procedures. Below are detailed methodologies for the key spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the substituted cyclobutanol compound in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. Data Acquisition (¹H NMR):

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: ~12 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-5 seconds

Pulse Angle: 30-45 degrees

3. Data Acquisition (¹³C NMR):

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse sequence.
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Acquisition Parameters:

Spectral Width: ~220 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Pulse Angle: 45 degrees

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the neat liquid substituted cyclobutanol compound directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Ensure the crystal surface is clean before and after the measurement by wiping with a

suitable solvent (e.g., isopropanol).

2. Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

A background spectrum of the clean, empty ATR crystal should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
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Sample Preparation: Dilute the substituted cyclobutanol compound in a volatile solvent (e.g.,

dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GC Conditions:

Column: Standard non-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

2. Ionization and Mass Analysis (Electron Ionization - EI):

Ionization Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Visualizations
To further aid in the understanding of experimental workflows and data interpretation, the

following diagrams are provided.

Sample Preparation Data Acquisition Data Processing & Analysis Reporting

Start Dissolve in
Deuterated Solvent

Filter into
NMR Tube

Acquire Spectrum
(NMR/IR/MS)

Process Raw Data
(Fourier Transform, etc.)

Analyze Spectrum
(Peak Picking, Integration) Structural Elucidation End

Click to download full resolution via product page

Experimental workflow for spectral analysis.
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IR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Identification

Unknown
Cyclobutanol Derivative

Aromatic C-H stretch
(~3050 cm⁻¹)?

Aromatic Protons
(δ 7-8 ppm)?

Yes

Alkyl Protons Only?

No

m/z 148, 120, 105, 91?

Singlet at ~1.4 ppm?

Quartet and Triplet?

No

m/z 86, 71?

Yes

m/z 100, 85, 71?

Yes

Cyclobutanol

No

1-Phenylcyclobutanol

Yes

1-Methylcyclobutanol

Yes

1-Ethylcyclobutanol

Yes

Click to download full resolution via product page

Decision tree for identifying substituted cyclobutanols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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